Candesartan-d4

Übersicht

Beschreibung

CV-11974 D4, auch bekannt als Candesartan D4, ist eine deuteriummarkierte Version von Candesartan. Es ist ein Angiotensin-II-Rezeptor-Antagonist, der hauptsächlich in der wissenschaftlichen Forschung eingesetzt wird. Diese Verbindung ist bei der Untersuchung von Herz-Kreislauf-Erkrankungen, insbesondere von Bluthochdruck, von Bedeutung, da sie die Wirkungen von Angiotensin II, einem starken Vasokonstriktor, blockieren kann .

Wirkmechanismus

Target of Action

Candesartan-d4, also known as Candesartan, primarily targets the angiotensin II receptor type 1 (AT1) in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Mode of Action

this compound acts as an angiotensin receptor blocker (ARB). It competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This action results in the relaxation and widening of blood vessels, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By blocking the AT1 receptor, this compound inhibits the action of angiotensin II, a key player in the RAAS . This leads to a decrease in vasoconstriction and aldosterone secretion, ultimately resulting in lowered blood pressure . Additionally, there is emerging evidence for the involvement of the renin-angiotensin system (RAS) in Alzheimer’s disease pathogenesis .

Pharmacokinetics

this compound is administered orally as a prodrug, Candesartan cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound contribute to its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, this compound has been found to reduce palmitic acid-induced intracellular Ca2+ overload and lipid accumulation, which alleviates insulin resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can interact with this compound and potentially increase the risk of side effects . Furthermore, conditions such as kidney or liver problems can affect the dosage and effectiveness of this compound .

Biochemische Analyse

Biochemical Properties

Candesartan D4, like its parent compound Candesartan, interacts with the angiotensin II type 1 receptor . This interaction blocks the effects of angiotensin II, a peptide hormone that can increase blood pressure . Candesartan D4 may also interact with other biomolecules, such as enzymes and proteins involved in intracellular calcium regulation .

Cellular Effects

Candesartan D4 has been shown to have significant effects on cellular processes. For instance, it can reduce intracellular calcium overload and lipid accumulation . This can influence cell function by promoting insulin-stimulated AKT membrane localization and increasing the phosphorylation of AKT and its downstream substrates .

Molecular Mechanism

The molecular mechanism of action of Candesartan D4 involves binding to the angiotensin II type 1 receptor, thereby blocking the effects of angiotensin II . This can lead to changes in gene expression and enzyme activity, which can ultimately affect cellular function .

Temporal Effects in Laboratory Settings

Studies on Candesartan have shown that it can decrease insulin resistance, hepatic steatosis, dyslipidemia, and tissue inflammation over time .

Dosage Effects in Animal Models

The effects of Candesartan D4 at different dosages in animal models have not been extensively studied. Studies on Candesartan have shown neuroprotective effects in rodent models of Alzheimer’s disease .

Metabolic Pathways

Candesartan is known to interact with enzymes involved in the renin-angiotensin system .

Transport and Distribution

Candesartan is known to be distributed throughout the body after oral administration .

Subcellular Localization

Candesartan is known to interact with receptors located on the cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CV-11974 D4 beinhaltet die Einarbeitung von Deuterium in das Candesartan-MolekülDie Reaktionsbedingungen beinhalten häufig die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuterium an bestimmten Positionen im Molekül zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von CV-11974 D4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Einsatz fortschrittlicher Technologien und Geräte ist entscheidend, um die gewünschte Ausbeute und Qualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

CV-11974 D4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

CV-11974 D4 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um das Verhalten von deuteriummarkierten Verbindungen zu untersuchen.

Biologie: Wird in Studien eingesetzt, die die Rolle von Angiotensin II in verschiedenen biologischen Prozessen untersuchen.

Medizin: Wird in präklinischen Studien zur Bewertung der Wirksamkeit und Sicherheit von Angiotensin-II-Rezeptor-Antagonisten verwendet.

Industrie: Anwendung bei der Entwicklung neuer Pharmazeutika zur Behandlung von Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

CV-11974 D4 übt seine Wirkung aus, indem es den Angiotensin-II-Typ-1-Rezeptor blockiert. Diese Hemmung verhindert die Bindung von Angiotensin II, wodurch die Vasokonstriktion reduziert und der Blutdruck gesenkt wird. Die molekularen Ziele sind der Angiotensin-II-Typ-1-Rezeptor, und die beteiligten Pfade beziehen sich hauptsächlich auf das Renin-Angiotensin-Aldosteron-System .

Analyse Chemischer Reaktionen

Types of Reactions

CV-11974 D4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

CV-11974 D4 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

Biology: Employed in studies investigating the role of angiotensin II in various biological processes.

Medicine: Used in preclinical studies to evaluate the efficacy and safety of angiotensin II receptor antagonists.

Industry: Applied in the development of new pharmaceuticals targeting cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Losartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit einem ähnlichen Wirkmechanismus.

Valsartan: Ähnlich wie CV-11974 D4, unterscheidet sich jedoch in seiner chemischen Struktur und pharmakokinetischen Eigenschaften.

Irbesartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit einzigartigen Bindungseigenschaften

Einzigartigkeit

CV-11974 D4 ist aufgrund seiner Deuteriummarkierung einzigartig, die besondere Vorteile in Forschungsanwendungen bietet. Das Vorhandensein von Deuteriumatomen kann die Stabilität und das metabolische Profil der Verbindung verbessern, was sie zu einem wertvollen Werkzeug in pharmakokinetischen und pharmakodynamischen Studien macht .

Eigenschaften

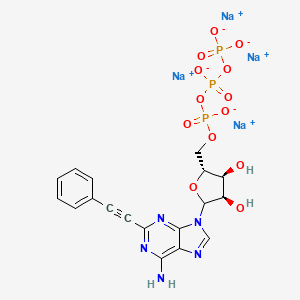

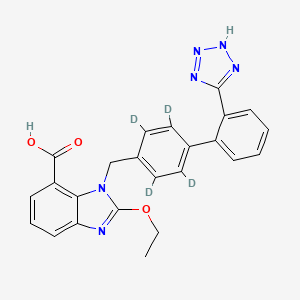

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZGAVCIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Candesartan D4 and how is it used in research?

A: Candesartan D4 (C23H18D4N6O3) is a deuterated form of Candesartan, a medication used to treat high blood pressure and heart failure. It serves as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify Candesartan in biological samples [, , ].

Q2: Why is Candesartan D4 preferred as an internal standard over Candesartan?

A: Candesartan D4 shares nearly identical chemical properties with Candesartan, including extraction and ionization behavior, but exhibits a distinct mass-to-charge ratio due to the presence of four deuterium atoms. This allows researchers to differentiate it from Candesartan during mass spectrometry analysis, enabling accurate quantification even in complex matrices like plasma [, , ].

Q3: Can you explain the analytical method typically used to quantify Candesartan in biological samples using Candesartan D4?

A: Researchers often employ LC-MS/MS for simultaneous quantification of Candesartan and Candesartan D4 [, , ]. The method generally involves:

Q4: What are the advantages of using LC-MS/MS for Candesartan quantification?

A: LC-MS/MS offers several benefits including high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. This makes it ideal for analyzing Candesartan in complex biological samples [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)